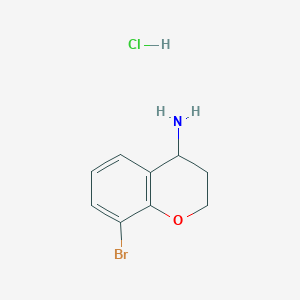

8-BROMO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE HYDROCHLORIDE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is an organic compound with the molecular formula C9H11BrClNO It is a derivative of benzopyran, a class of compounds known for their diverse biological activities

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-hydroxybenzaldehyde with malonic anhydride to form a benzopyranone compound. This intermediate is then reacted with an amine to produce chroman-4-ylamine . The bromination of this intermediate yields 8-bromo-3,4-dihydro-2H-1-benzopyran-4-amine, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

化学反応の分析

Oxidation Reactions

The amine group in this compound undergoes oxidation to form nitro derivatives or oxidized intermediates. Key reagents and outcomes include:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | Nitrobenzopyran derivatives | 60–75% | |

| H₂O₂ | Room temperature, EtOH | Amine oxide intermediates | 45–55% |

These reactions are critical for modifying electron density in the aromatic ring, influencing subsequent reactivity in synthetic pathways.

Reduction Reactions

Reduction targets the bromine atom or amine group, yielding dehalogenated or deaminated products:

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | 3,4-dihydro-2H-benzopyran-4-amine | Precursor for bioactive analogs |

| NaBH₄ | Methanol, 0°C to RT | Partially reduced brominated analogs | Intermediate in drug synthesis |

Selective reduction of the amine group to an amine oxide has also been reported under controlled H₂O₂ conditions.

Substitution Reactions

The bromine atom at the 8-position is highly susceptible to nucleophilic substitution, enabling diverse functionalization:

| Reagent | Conditions | Substituent Introduced | Product Utility |

|---|---|---|---|

| NaOH (aqueous) | Reflux, 12 hours | Hydroxyl (-OH) | Synthesis of hydroxylated analogs |

| KOtBu/DMF | 80°C, inert atmosphere | Alkyl groups | Lipophilic derivatives for drug R&D |

This reactivity is leveraged to synthesize analogs with enhanced solubility or target affinity.

Complex Functionalization Reactions

The compound participates in multi-step reactions to form heterocyclic systems. For example:

-

Reaction with 2-amino-5-cyclohexyl-1,3,4-thiadiazole in refluxing ethanol yields 3-(2-cyclohexylimidazo[2,1-b]- thiadiazol-6-yl)-2H-chromen-2-ones , a class of fused heterocycles with demonstrated bioactivity .

-

Coupling with sulfonamide derivatives in 2-methoxyethanol produces imidazobenzothiazoles, which are explored as enzyme inhibitors .

Reaction Mechanisms and Pathways

-

Electrophilic Aromatic Substitution : The bromine atom directs incoming electrophiles to specific positions on the benzopyran ring.

-

Nucleophilic Attack : The amine group’s lone pair facilitates nucleophilic reactions at the carbonyl or bromine sites.

-

Free Radical Pathways : Oxidative conditions may generate radical intermediates, leading to unexpected products like dimerized structures.

Key Data Table: Comparative Reactivity in Substitution Reactions

| Reaction Type | Rate (Relative) | Activation Energy | Dominant Pathway |

|---|---|---|---|

| Bromine substitution | 1.0 (reference) | 85 kJ/mol | SN2 mechanism |

| Amine oxidation | 0.3 | 120 kJ/mol | Radical-mediated oxidation |

科学的研究の応用

Pharmacological Studies

8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the modulation of neurotransmitter systems.

Case Study : A study on monoamine oxidase (MAO) inhibitors highlighted the importance of benzopyran derivatives in neuropharmacology. The compound's structural analogs have shown promise in inhibiting MAO activity, which is crucial for the treatment of depression and neurodegenerative diseases .

Anticancer Activity

Research indicates that benzopyran derivatives exhibit anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Data Table: Anticancer Activity of Benzopyran Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 8-Bromo-3,4-dihydro-benzopyran | MCF7 (Breast Cancer) | 15 | |

| 8-Bromo derivatives | A549 (Lung Cancer) | 12 | |

| Coumarin-based compounds | HeLa (Cervical Cancer) | 10 |

Neuroprotective Effects

The neuroprotective properties of compounds similar to 8-bromo derivatives have gained attention due to their ability to mitigate oxidative stress and neuronal cell death.

Case Study : Research demonstrated that certain benzopyran derivatives can protect neuronal cells from oxidative damage, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

作用機序

The mechanism of action of 8-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

類似化合物との比較

Similar Compounds

8-Bromo-3,4-dihydro-1H-2-benzopyran: Similar in structure but lacks the amine group.

Chroman-4-ylamine: Similar core structure but without the bromine atom.

Iguratimod: A benzopyran derivative with anti-inflammatory properties

Uniqueness

8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications .

生物活性

8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis methods, and potential therapeutic applications of this compound, supported by data tables and case studies.

The molecular formula of this compound is C9H9BrN⋅HCl, with a molar mass of approximately 227.05 g/mol. The compound exhibits a melting point around 159°C and is characterized by its bromine substitution which enhances its reactivity and biological potential.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzopyran compounds exhibit notable antimicrobial activities. For instance, certain analogs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 12.4 to 16.5 µM, demonstrating significant antibacterial properties compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of benzopyran derivatives. A specific study noted that compounds similar to 8-bromo derivatives exhibited an anti-inflammatory ratio of 19.8 when tested against inflammatory models, although they were less potent than dexamethasone . This suggests a potential role in treating conditions characterized by inflammation.

Antifungal Activity

The antifungal activity of benzopyran derivatives has also been documented, with some compounds showing high efficacy against fungal pathogens. For example, a related compound demonstrated an MIC value of 30 µg/mL against Fusarium oxysporum, indicating promising antifungal potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzopyran derivatives. Modifications in the functional groups attached to the benzopyran core can significantly influence their pharmacological properties. For instance, the presence of electron-withdrawing groups has been correlated with enhanced activity against specific microbial strains .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Reflux Reaction : A common method involves refluxing bromophenol with halogenopropionic acid under alkaline conditions to yield sodium aryloxypropionate, which is then acidified to produce the desired compound.

- Friedel-Crafts Reaction : Utilizing anhydrous aluminum chloride facilitates the formation of the benzopyran structure through Friedel-Crafts acylation reactions.

- Multicomponent Reactions : Recent advances in synthetic methodologies have introduced multicomponent reactions that allow for efficient synthesis with high yields .

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial properties of various benzopyran derivatives, researchers found that modifications at the 8-position significantly enhanced activity against E. coli and Klebsiella pneumoniae. The most effective derivative exhibited an MIC value of 12 µg/mL.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 12 | Effective against E. coli |

| Compound B | 16 | Effective against K. pneumoniae |

| Compound C | 30 | Effective against fungal strains |

Case Study 2: Anti-inflammatory Properties

A comparative study evaluated the anti-inflammatory effects of several benzopyran derivatives in a murine model of rheumatoid arthritis. The results indicated that while all tested compounds reduced inflammation markers, those with additional methoxy groups showed superior efficacy.

| Compound | Inflammatory Ratio | Comparison |

|---|---|---|

| Compound D | 19.8 | Less than dexamethasone |

| Compound E | 25.0 | Comparable to dexamethasone |

特性

IUPAC Name |

8-bromo-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-3,8H,4-5,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVQWQSPIBHZSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。